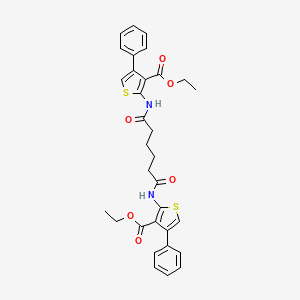
Diethyl 2,2'-(adipoylbis(azanediyl))bis(4-phenylthiophene-3-carboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,2'-(Adipoilbis(azanediil))bis(4-feniltiofeno-3-carboxilato) de dietilo es un compuesto orgánico complejo caracterizado por su estructura única, que incluye anillos de tiofeno y un enlace adipoilbis(azanediil)
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2,2'-(Adipoilbis(azanediil))bis(4-feniltiofeno-3-carboxilato) de dietilo típicamente involucra un proceso de múltiples pasos. Un método común incluye la reacción del adipato de dietilo con ácido 4-feniltiofeno-3-carboxílico en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP). La reacción se lleva a cabo bajo una atmósfera inerte, generalmente nitrógeno, y a una temperatura controlada para asegurar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener rendimientos y pureza más altos, incorporando a menudo reactores de flujo continuo y sistemas automatizados para mantener condiciones de reacción consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2,2'-(Adipoilbis(azanediil))bis(4-feniltiofeno-3-carboxilato) de dietilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Los anillos de tiofeno se pueden oxidar para formar sulfóxidos o sulfonas.
Reducción: Los grupos éster se pueden reducir a alcoholes utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los grupos fenilo pueden sufrir reacciones de sustitución aromática electrófila.
Reactivos y condiciones comunes
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno (H2O2) o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: El hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores típicos.
Sustitución: La sustitución aromática electrófila puede ser facilitada por reactivos como el bromo (Br2) o el ácido nítrico (HNO3).
Productos principales
Oxidación: Sulfóxidos o sulfonas.
Reducción: Alcoholes.
Sustitución: Derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
El 2,2'-(Adipoilbis(azanediil))bis(4-feniltiofeno-3-carboxilato) de dietilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y la química de polímeros.
Medicina: Se ha investigado su posible uso en sistemas de administración de fármacos debido a sus propiedades estructurales únicas.
Industria: Se utiliza en la producción de materiales avanzados, incluidos los polímeros conductores y los semiconductores orgánicos.
Mecanismo De Acción
El mecanismo de acción del 2,2'-(Adipoilbis(azanediil))bis(4-feniltiofeno-3-carboxilato) de dietilo involucra su interacción con objetivos moleculares específicos. Los anillos de tiofeno y los grupos éster del compuesto le permiten participar en diversas reacciones químicas, lo que potencialmente afecta las vías biológicas. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 2,2'-(1,4-Fenilenbis(azanediil))bis(1H-pirrol-2,1-diil)diacetato de dietilo
- 2,2'-(1,1'-Bifenil-4,4'-diilbis(azanediil))diacetato de dietilo
Unicidad
El 2,2'-(Adipoilbis(azanediil))bis(4-feniltiofeno-3-carboxilato) de dietilo es único debido a su combinación de anillos de tiofeno y enlace adipoilbis(azanediil), lo que le confiere propiedades químicas y físicas distintas. Esta singularidad lo hace valioso para aplicaciones específicas donde estas propiedades son ventajosas.
Propiedades
Fórmula molecular |
C32H32N2O6S2 |
|---|---|
Peso molecular |
604.7 g/mol |
Nombre IUPAC |
ethyl 2-[[6-[(3-ethoxycarbonyl-4-phenylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C32H32N2O6S2/c1-3-39-31(37)27-23(21-13-7-5-8-14-21)19-41-29(27)33-25(35)17-11-12-18-26(36)34-30-28(32(38)40-4-2)24(20-42-30)22-15-9-6-10-16-22/h5-10,13-16,19-20H,3-4,11-12,17-18H2,1-2H3,(H,33,35)(H,34,36) |
Clave InChI |
PKWUZWHKEXWDGO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCCCC(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682000.png)
![5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11682012.png)
![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11682022.png)
![N-(4-{[2-(4-Acetamidobenzenesulfonamido)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11682031.png)
![ethyl 4-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B11682037.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11682041.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B11682053.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11682054.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682065.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682066.png)
![(2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11682067.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682081.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682094.png)
